REACTION_CXSMILES
|
[C:1]([O:11]C)(=O)[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].Cl.[Cl:14][C:15]1[CH:16]=[C:17]([NH:21][NH2:22])[CH:18]=[CH:19][CH:20]=1>CO>[Cl:14][C:15]1[CH:16]=[C:17]([N:21]2[C:1](=[O:11])[C:2]([C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=3)=[CH:3][NH:22]2)[CH:18]=[CH:19][CH:20]=1 |f:1.2|
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C1=CC=CC=C1)(=O)OC
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C(C=CC1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction product mixture was washed up in the usual manner
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)N1NC=C(C1=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |